Calcium salicylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-carboxyphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O3.Ca/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGULIJWJPALH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10CaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890489 | |
| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |
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Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Chem Service MSDS] | |
| Record name | Calcium salicylate | |
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CAS No. |
824-35-1, 111905-47-6 | |
| Record name | Calcium salicylate | |
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| Record name | Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., sulfurized, calcium salts (2:1) | |
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| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |
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| Record name | Benzoic acid, 2-hydroxy-, calcium salt (2:1) | |
| Source | EPA DSSTox | |
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| Record name | Calcium disalicylate | |
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| Record name | CALCIUM SALICYLATE | |
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Synthetic Methodologies of Calcium Salicylate Compounds
Advanced and Green Synthesis Approaches
Green Chemistry Principles in Calcium Salicylate (B1505791) Synthesis
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of calcium salicylate synthesis, a notable approach that aligns with these principles is the grindstone neutralization reaction , which allows for the preparation of various carboxylate salts, including this compound, under solvent-free conditions . This method bypasses the need for traditional organic solvents, thereby minimizing volatile organic compound (VOC) emissions and reducing waste associated with solvent purification and disposal . The reaction involves the direct solid-phase interaction of carboxylic acids with solid bases, facilitated by mechanical grinding. For this compound, this would involve the reaction between salicylic (B10762653) acid and a calcium source, such as calcium oxide or carbonate, through grinding . This solvent-free approach not only enhances the environmental profile of the synthesis but also offers potential benefits in terms of reaction efficiency and product isolation. While other green chemistry strategies might involve optimizing atom economy or utilizing renewable feedstocks, the solvent-free grindstone neutralization stands out as a direct application of green principles to the formation of this compound salts .
Synthesis of Heterometallic this compound Complexes
The synthesis of heterometallic complexes involving calcium and salicylate ligands has garnered significant interest due to the potential for creating materials with diverse structural architectures and tunable properties. These complexes often involve the coordination of salicylate anions with calcium ions, alongside other metal ions, to form extended structures such as coordination polymers.
Direct Interaction Methods for Polymeric Architectures
Direct interaction methods are frequently employed to construct polymeric architectures from this compound precursors or components. One such method involves the direct reaction between a calcium(II) salicylate solution and a salt of another metal ion. For instance, a heteronuclear coordination polymer containing iron(III) and calcium(II) ions was synthesized through the direct interaction of a calcium(II) salicylate solution in methanol (B129727) with iron(III) nitrate (B79036) ichem.md. This approach facilitates the self-assembly of metal ions and salicylate ligands into extended one-dimensional (1D) coordination polymer chains, as observed in the {[FeCa2(Sal)2(SalH)3(DMA)2(CH3OH)2]}n complex ichem.mdresearchgate.netichem.md.
Other strategies for forming polymeric structures include the reaction of metal carbonates or salicylates with specific organic ligands. For example, calcium complexes with salicylate ligands incorporating 1,10-phenanthroline (B135089) or 4,4'-bipyridine (B149096) have been synthesized, often resulting in 1D polymeric structures or discrete dimers acs.orgcapes.gov.brnih.gov. These syntheses typically involve combining the metal source, salicylic acid, and the co-ligand under controlled conditions, leading to the formation of intricate networks where calcium ions are bridged by salicylate units and linked by organic co-ligands acs.orgcapes.gov.brnih.gov. Hydrothermal or solvothermal methods are also utilized to promote the crystallization of coordination polymers from precursor solutions, allowing for the controlled growth of extended frameworks researchgate.net.
Role of Solvent Systems and Reaction Conditions
The choice of solvent systems and reaction conditions plays a crucial role in dictating the structure, dimensionality, and properties of the resulting heterometallic this compound complexes. Different solvents can influence the solubility of reactants, the coordination environment around the metal ions, and the pathways for self-assembly.
For the synthesis of the {[FeCa2(Sal)2(SalH)3(DMA)2(CH3OH)2]}n complex, a mixture of methanol (CH3OH) and N,N-dimethylacetamide (DMA) was used as the solvent system at ambient temperature ichem.md. The solubility of the product in various organic solvents, including DMA, DMF, DMSO, methanol, and ethanol, indicates the influence of these solvents on the complex's formation and isolation ichem.md. In the synthesis of other calcium-based coordination polymers, solvent mixtures such as water and methanol have been employed core.ac.uk. The presence of coordinated water molecules within the crystal structures of some complexes, such as {Ca3(SA)6(H2O)42}n, suggests that water can also serve as a component of the reaction medium or as a ligand itself acs.orgcapes.gov.brnih.gov.
Conversely, the solvent-free grindstone neutralization method represents an alternative approach where the absence of a solvent is a key feature, aligning with green chemistry principles . For the preparation of this compound salts via this method, mechanical grinding of solid reactants is performed at ambient laboratory temperature .
Reaction temperature, concentration of reactants, and reaction time are also critical parameters. For instance, solvothermal or hydrothermal conditions, which involve heating sealed reaction vessels, are often used to achieve higher temperatures and pressures, promoting the formation of crystalline coordination polymers researchgate.net. The specific coordination numbers of calcium ions in these complexes can vary significantly, ranging from hexacoordinated to heptacoordinated or even higher, depending on the ligands and co-metal ions present and the reaction conditions employed acs.orgcapes.gov.brnih.gov.
Preparation of Coordination Polymers Containing Calcium and Other Metal Ions
The preparation of coordination polymers incorporating calcium alongside other metal ions, utilizing salicylate or related ligands, has led to the synthesis of diverse structural motifs. These materials often exhibit intricate networks formed through the coordination of metal ions by bridging carboxylate groups of the salicylate ligand and potentially other organic linkers.
One well-characterized example is the 1D coordination polymer {[FeCa2(Sal)2(SalH)3(DMA)2(CH3OH)2]}n , which contains iron(III) and calcium(II) ions. In this structure, the salicylate anions act as bridging ligands, coordinating to the metal centers in various modes, including bidentate, tridentate, and pentadentate fashions ichem.mdresearchgate.netichem.md. The iron(III) ion typically adopts an octahedral coordination sphere, while calcium ions exhibit higher coordination numbers, often 7 or 8, due to the coordination of solvent molecules like methanol and DMA ichem.mdresearchgate.net.
Other studies have reported the formation of 1D polymers and discrete dimers involving calcium, strontium, and barium with salicylate and nitrogen-containing ligands such as 1,10-phenanthroline (phen) and 4,4'-bipyridine (4bpy) acs.orgcapes.gov.brnih.gov. For instance, [Ca(SA)2(phen)]n forms a 1D coordination polymer where calcium ions are hexacoordinated acs.orgcapes.gov.brnih.gov. Similarly, {Ca3(SA)6(H2O)42}n is a 1D polymer where calcium ions can be hexa- or heptacoordinated acs.orgcapes.gov.brnih.gov.
Complexes involving calcium and transition metals like manganese have also been synthesized. For example, [Pr2NH2]3[Mn6CaO2(OH)(OMe)3(SALO)6(SALOH)3] represents a complex heterometallic structure combining Mn(III) and Ca(II) ions with substituted salicylic acid ligands mdpi.com.
Furthermore, calcium coordination polymers have been constructed using other polycarboxylate linkers, such as benzene-1,3,5-tricarboxylate (B1238097) (btc) and pyrazine-2-carboxylate (B1225951) (pzc), via hydro/solvothermal methods. These have yielded three-dimensional frameworks like [Ca3(btc)2(H2O)12] and double-layered networks such as [Ca2(btc)(pzc)(H2O)3] researchgate.net.
Table 1: Examples of Synthesized Heterometallic Calcium Complexes with Salicylate or Related Ligands
| Complex Formula | Metal Ions Involved | Primary Ligand | Co-ligand(s) | Structure Type | Synthesis Method | Reference(s) |
| {[FeCa2(Sal)2(SalH)3(DMA)2(CH3OH)2]}n | Fe(III), Ca(II) | Salicylate | DMA, MeOH | 1D Polymer | Direct interaction of Ca salicylate solution with Fe(III) nitrate in MeOH–DMA solvent mixture | ichem.mdresearchgate.netichem.md |
| [Ca(SA)2(phen)]n | Ca(II) | Salicylate | Phenanthroline | 1D Polymer | Addition of phenanthroline to this compound | acs.orgcapes.gov.brnih.gov |
| {Ca3(SA)6(H2O)42}n | Ca(II) | Salicylate | 4,4'-Bipyridine | 1D Polymer | Reaction of calcium carbonate, salicylic acid, and 4,4'-bipyridine | acs.orgcapes.gov.brnih.gov |
| [CaO2Ti2(OPri)6-n (RSAL)n] (n=1-4) | Ca, Ti | Salicylate | Isopropoxide | Monomeric | Reaction of heterobimetallic-μ-oxoisopropoxide with methyl/ethyl/phenyl salicylate | tsijournals.com |
| [Pr2NH2]3[Mn6CaO2(OH)(OMe)3(SALO)6(SALOH)3] | Mn(III), Ca(II) | Salicylate | Various | Complex Cluster | Reaction of MnCl2, Ca(NO3)2, and dichlorosalicylic acid in MeCN/MeOH | mdpi.com |
| ½Ca(3-aba)2(H2O)2]n | Ca(II) | 3-Aminobenzoate | - | 1D Polymer | Reaction of CaCO3 or CaCl2·2H2O with 3-aminobenzoic acid in H2O/MeOH | core.ac.uk |
| [Ca3(btc)2(H2O)12] | Ca(II) | Benzene-1,3,5-tricarboxylate | Water | 3D Framework | Hydro/solvothermal method | researchgate.net |
| [Ca2(btc)(pzc)(H2O)3] | Ca(II) | Benzene-1,3,5-tricarboxylate, Pyrazine-2-carboxylate | Water | Double Layered | Hydro/solvothermal method | researchgate.net |
Table 2: Green Chemistry Approaches in this compound Synthesis
| Method | Key Green Principle(s) Addressed | Reaction Conditions | Product Focus | Reference(s) |
| Grindstone Neutralization | Solvent-free, Reduced waste | Mechanical grinding of solid reactants | This compound Salts | |
| Nitration of Salicylic Acid | Replacement of hazardous reagents (H2SO4) | Ca(NO3)2, Acetic acid, Water bath (>80°C) | Nitrated Salicylic Acid | innovareacademics.in |
Compound Name List:
this compound
Iron(III)
Calcium(II)
Salicylic acid (Sal)
N,N-dimethylacetamide (DMA)
Methanol (CH3OH)
Iron(III) nitrate
Strontium
Barium
1,10-Phenanthroline (phen)
4,4'-Bipyridine (4bpy)
Calcium carbonate (CaCO3)
Calcium chloride (CaCl2)
3-Aminobenzoic acid (3-abaH)
Titanium
Isopropoxide
Manganese(III)
Benzoic acid (PhCOOH)
Benzene-1,3,5-tricarboxylate (btc)
Pyrazine-2-carboxylate (pzc)
Crystallographic and Structural Elucidation of Calcium Salicylate and Its Complexes
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of crystalline materials. For calcium salicylate (B1505791) and its complexes, this method provides fundamental data regarding unit cell dimensions, space group symmetries, and the specific coordination geometries and bonding interactions.
The unit cell parameters (a, b, c, and angles α, β, γ) and the space group symmetry are characteristic fingerprints of a crystalline compound. These parameters define the basic repeating unit of the crystal lattice. Different crystalline forms or complexes of calcium salicylate can exhibit distinct unit cell parameters and space group symmetries.
X-ray diffraction data allows for the detailed analysis of how the calcium ion is coordinated by surrounding atoms, primarily oxygen atoms from salicylate ligands and potentially water molecules or other co-ligands.
Calcium ions are known for their flexibility in coordination, often exhibiting higher and more variable coordination numbers compared to smaller divalent cations like magnesium. Studies have shown calcium ions in salicylate complexes can display coordination numbers ranging from six to nine capes.gov.bracs.org.
Hexacoordinated Calcium: In some complexes, calcium ions are found to be hexacoordinated, adopting geometries that can be described as distorted octahedral capes.gov.bracs.org.
Heptacoordinated Calcium: Other studies report heptacoordinated calcium ions, which can adopt geometries such as distorted pentagonal bipyramidal or other irregular seven-coordinate arrangements capes.gov.bracs.org.
Higher Coordination Numbers: In certain complexes, calcium ions have been observed with coordination numbers of eight or even nine, reflecting the large ionic radius of Ca²⁺ and its ability to accommodate a greater number of ligands capes.gov.bracs.org. For example, in a calcium silicate (B1173343) structure, calcium ions can exhibit nine-coordinate geometries materialsproject.orgresearchgate.net.
The precise lengths of the calcium-oxygen (Ca-O) bonds and the angles between these bonds provide critical information about the strength and nature of the coordination interactions. These distances are indicative of the coordination number and the specific geometry around the calcium ion.
The salicylate ligand can bind to calcium ions in several ways:
Bidentate Chelating Mode: The salicylate ligand can chelate to a single calcium ion through both its carboxylate oxygen atoms. This is a common mode of coordination researchgate.netijesi.orgresearchgate.net.
Bidentate Bridging Mode: The salicylate ligand can bridge between two calcium ions, with each carboxylate oxygen atom coordinating to a different calcium ion researchgate.netijesi.orgresearchgate.netmaynoothuniversity.ie.
Tridentate and Pentadentate Modes: In more complex coordination environments, the salicylate ligand can exhibit tridentate or even pentadentate binding modes, involving the carboxylate and hydroxyl groups in various combinations to coordinate to one or more metal centers ichem.mdresearchgate.netijesi.org. For example, in a heterometallic iron(III) this compound complex, salicylate anions were observed to coordinate in bidentate, tridentate, and pentadentate fashions, acting as bridging ligands ichem.mdresearchgate.net.
Chelating and Bridging Modes (e.g., bidentate, tridentate, pentadentate)
Intermolecular Interactions and Supramolecular Aggregation
The crystalline structure of this compound and its related complexes is stabilized by a network of intermolecular forces that govern their supramolecular assembly. These interactions dictate the packing of the molecular units and the formation of extended architectures.
Formation of Polymeric Structures (e.g., one-dimensional chains) and Discrete Dimers
This compound and its complexes often exhibit the formation of polymeric structures, particularly one-dimensional (1D) coordination chains. In these arrangements, the carboxylate groups of the salicylate ligands bridge multiple calcium ions, leading to the extension of the structure along a single dimension ichem.md. While discrete dimeric units are also a possibility in coordination chemistry, the literature suggests a propensity for this compound to form extended polymeric networks through the bridging capabilities of its salicylate ligands ichem.md. The specific arrangement, whether polymeric or discrete, is influenced by the coordination geometry of the calcium ion and the binding modes of the salicylate ligand.
Powder X-ray Diffraction Analysis
Powder X-ray Diffraction (PXRD) is an indispensable technique for characterizing the solid-state properties of crystalline materials like this compound. It provides crucial information regarding the material's phase identity and its degree of crystallinity.
Phase Identification and Crystallinity Assessment
PXRD analysis involves directing X-rays at a powdered sample and analyzing the resulting diffraction pattern. Each crystalline phase produces a unique diffraction pattern characterized by specific peak positions (2θ values) and intensities. By comparing the experimental PXRD pattern of a this compound sample to known reference patterns, either from databases or synthesized standards, its phase identity can be reliably determined researchgate.netmdpi.com. Furthermore, the sharpness and width of the diffraction peaks offer insights into the material's crystallinity. Highly crystalline materials exhibit sharp, well-defined peaks, whereas poorly crystalline or amorphous materials show broader, less intense peaks mdpi.comresearchgate.netresearchgate.net. Changes in crystallinity can occur due to various processes, such as desolvation or thermal treatment, which can be monitored and quantified using PXRD researchgate.netresearchgate.net.
Spectroscopic Characterization of Calcium Salicylate Compounds
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For calcium salicylate (B1505791), FTIR spectroscopy provides insights into the salicylate anion's structure, its interaction with calcium ions, and the presence of any associated water molecules.
The salicylate anion (2-hydroxybenzoate) contains several characteristic functional groups that exhibit specific vibrational modes in the IR spectrum. These include an aromatic ring, a phenolic hydroxyl group, and a carboxylate group.
Aromatic Ring Vibrations: The aromatic ring structure of the salicylate ligand gives rise to characteristic C=C stretching vibrations, typically observed in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.org. Specific bands at approximately 1487 cm⁻¹ and 1465 cm⁻¹ have also been attributed to these aromatic C=C stretching modes researchgate.net.
Carboxylate Group Vibrations: The deprotonated carboxylate group (-COO⁻) is a key feature. Its asymmetric stretching vibration (νas(COO⁻)) typically appears in the range of 1533-1610 cm⁻¹, while the symmetric stretching vibration (νs(COO⁻)) is found between 1377-1420 cm⁻¹ researchgate.netrsc.orgcdnsciencepub.com. The exact positions and intensities of these bands are sensitive to the coordination environment of the carboxylate group with the calcium ion.
Phenolic Hydroxyl Group: The phenolic O-H stretching vibration, if present and not involved in strong hydrogen bonding, can be observed as a broad band typically around 3300-3000 cm⁻¹ libretexts.org. The C-O stretching and O-H bending modes associated with the phenolic group are often found in the fingerprint region, with C-O stretches around 1200-1300 cm⁻¹ and bending modes around 1300-1400 cm⁻¹ libretexts.orgresearchgate.net.
Metal-Oxygen Bonds: Vibrations involving metal-oxygen bonds, such as Ca-O valence vibrations, are generally observed at lower frequencies, often in the range of 600-434 cm⁻¹ ichem.md.
Table 1: Characteristic IR Absorption Bands for Calcium Salicylate
| Functional Group/Vibration | Approximate Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| O-H Stretch (Phenolic/Water) | 3000-3500 (broad) | Hydrogen-bonded O-H stretch | libretexts.orgrsc.orgias.ac.innist.gov |
| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H stretching | libretexts.orgnist.gov |
| Aromatic C=C Stretch | 1600-1585, 1500-1400 | Aromatic ring C=C stretching | libretexts.org |
| Aromatic C=C Stretch | 1487, 1465 | Aromatic ring C=C stretching | researchgate.net |
| νas(COO⁻) | 1533-1610 | Asymmetric carboxylate stretching | researchgate.netrsc.orgcdnsciencepub.comnih.gov |
| νs(COO⁻) | 1377-1420 | Symmetric carboxylate stretching | researchgate.netrsc.orgcdnsciencepub.com |
| C-O Stretch (Carboxylate) | 1200-1300 | Carboxylate C-O stretching | libretexts.org |
| Phenolic C-O/δ(OH) Modes | 1219-1245 | Phenolic C-O stretching and O-H bending | researchgate.net |
| Ca-O Valence Vibrations | 600-434 | Calcium-oxygen bond stretching | ichem.md |
The way the salicylate anion coordinates to the calcium ion significantly influences its vibrational frequencies, particularly those of the carboxylate group researchgate.netnih.gov. The difference between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νas(COO⁻) - νs(COO⁻)) is a key indicator of the coordination mode cdnsciencepub.comnih.gov.
Monodentate Coordination: Typically results in a larger Δν value, often exceeding 200 cm⁻¹ rsc.orgcdnsciencepub.com.
Bidentate or Bridging Coordination: Generally leads to smaller Δν values, often below 150 cm⁻¹ cdnsciencepub.comnih.govacs.org.
The salicylate ligand is versatile and can coordinate to metal ions in various modes, including monodentate, bidentate chelating, bridging bidentate, tridentate, or even pentadentate fashions ichem.mdnih.govichem.mdmdpi.com. The presence of multiple coordination modes within a crystal lattice can result in the splitting of the carboxylate stretching bands mdpi.com. For instance, in related metal salicylate complexes, a downshift of the COO⁻ antisymmetric stretching mode upon calcium binding has been observed nih.gov. The specific coordination geometry around the calcium ion, whether it involves chelation or bridging by the carboxylate group, will dictate the precise IR spectral features.
The presence of water molecules, either coordinated to the calcium ion or as lattice water, can be readily detected by FTIR spectroscopy. Broad absorption bands in the 3500-3200 cm⁻¹ region are characteristic of O-H stretching vibrations of water, often broadened due to hydrogen bonding libretexts.orgrsc.orgias.ac.in. Additionally, water bending modes (δ(H₂O)) typically appear around 1600-1630 cm⁻¹ libretexts.orgrsc.org. Some studies have identified specific bands that can be attributed to coordinated water molecules, such as those observed around 726 cm⁻¹ and 637 cm⁻¹ rsc.org. The absence or significant reduction of these bands upon heating or drying can confirm the presence and loss of water molecules acs.orgacs.org.
Analysis of Salicylate Anion Coordination Modes via IR Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of chemical compounds. It provides information about the local electronic environment of atomic nuclei, their connectivity, and molecular dynamics. For this compound, ¹H and ¹³C NMR spectroscopy would offer critical insights into the structure and bonding.
NMR spectroscopy relies on the measurement of chemical shifts (δ) and coupling constants (J) to characterize molecular structures mdpi.comorganicchemistrydata.org.
¹H NMR: The proton NMR spectrum would reveal signals corresponding to the different types of protons present in the salicylate ligand: the phenolic proton, the carboxylic proton (which may be broad or absent in solution depending on the solvent and conditions), and the aromatic protons. The chemical shifts of these protons are influenced by their electronic environment. For example, the phenolic proton is typically deshielded due to its proximity to the electronegative oxygen atom. The aromatic protons would exhibit characteristic chemical shifts and splitting patterns (coupling constants) that depend on their positions on the aromatic ring and their interactions with neighboring protons, providing information about the connectivity within the ring mdpi.comresearchgate.net.
¹³C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the salicylate molecule, including the carboxylate carbon, the carbon bearing the hydroxyl group, and the other aromatic carbons. The chemical shifts of these carbons are highly sensitive to their chemical environment, hybridization, and the presence of adjacent electronegative atoms or metal ions mdpi.comorganicchemistrydata.org.
NMR techniques, particularly multidimensional experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing molecular connectivity mdpi.comresearchgate.netfrontiersin.org.
COSY experiments reveal proton-proton couplings, helping to map out spin systems within the molecule.
HSQC experiments correlate directly bonded protons and carbons, identifying which protons are attached to which carbons.
HMBC experiments show longer-range correlations between protons and carbons (typically over two or three bonds), which are crucial for piecing together the entire molecular framework and confirming the connectivity of functional groups, including the coordination of the salicylate ligand to the calcium ion.
By analyzing the chemical shifts, splitting patterns, and through-bond correlations obtained from these NMR experiments, researchers can confirm the proposed structure of this compound, including the precise arrangement of atoms and the nature of the bonding between the salicylate ligands and the calcium cation. While ¹H and ¹³C NMR are primarily used for the organic ligand, advanced solid-state NMR techniques can directly probe the calcium environment rsc.orgacs.orgacs.org.
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HETCOR) for Structural Confirmation
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy plays a crucial role in unequivocally confirming the chemical structure of organic molecules, including derivatives related to this compound. Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Correlation Spectroscopy (HETCOR) are instrumental in establishing molecular connectivity and spatial relationships between atoms srce.hrnih.gov.
COSY experiments reveal proton-proton couplings, mapping out the spin systems within the molecule and identifying adjacent protons. This helps in assigning proton signals based on their coupling patterns srce.hripb.pt.
NOESY experiments detect through-space correlations between protons that are in close proximity, typically within a distance of 5 Å. This is vital for determining the relative stereochemistry of the compound and identifying spatial arrangements of functional groups srce.hrnih.govipb.ptresearchgate.net.
The application of these techniques allows for the detailed assignment of chemical and substituent shifts, coupling constants, and connectivities, thereby providing a robust confirmation of the synthesized structure srce.hrnih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing molecules that possess chromophores, which are functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum vscht.czmsu.edu. Salicylic (B10762653) acid and its derivatives, including this compound, contain aromatic rings and carbonyl groups that act as chromophores, making them amenable to UV-Vis analysis acs.orgresearchgate.net. This technique is sensitive and can be used to monitor reactions where the chromophore changes, assess purity, and quantify concentrations vscht.czresearchgate.net.
The UV-Vis spectrum of a compound provides information about the electronic transitions occurring within the molecule. For organic molecules like salicylic acid derivatives, the most commonly observed transitions in the UV-Vis region (typically 200-800 nm) are n→π* and π→π* transitions vscht.czlibretexts.org. These transitions involve the excitation of electrons from non-bonding (n) or bonding (π) orbitals to antibonding (π*) orbitals.
Electronic Transitions and Absorption Maxima
The absorption of UV-Vis light by this compound is governed by the electronic transitions within the salicylate moiety. Conjugation, which involves alternating single and double bonds or the delocalization of pi electrons, significantly influences the absorption maxima (λmax). Extending conjugation generally shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the molar absorptivity (a hyperchromic shift) vscht.czmsu.edu.
Table 1: UV-Vis Absorption Maxima of Related Compounds
| Compound | Absorption Maxima (λmax) | Notes | Reference |
| Salicylic Acid (SA) | ~298 nm, ~300 nm | Primary and secondary absorption maxima | researchgate.net |
| 2-hydroxy-4-methoxybenzophenone (TH) | ~272 nm | Absorption maximum | researchgate.net |
| Salicylic Acid (SAL) functionalized CaF2:Eu³⁺ | Excitation at 227 nm | Excitation wavelength for Eu³⁺ emission | researchgate.net |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular structure by detecting the inelastic scattering of light. It is highly sensitive to changes in molecular symmetry and bonding, making it useful for identifying specific functional groups and confirming the formation of compounds, including this compound digitellinc.comnih.govscielo.br.
Raman spectroscopy has been employed to confirm the formation of this compound, with characteristic vibrational modes indicative of the salicylate anion coordinated to calcium ions digitellinc.com. Studies involving calcium hydroxide (B78521) and salicylate resins have utilized micro-Raman spectroscopy to demonstrate the conversion of salicylic groups to salicylate salts and to confirm the chelation of calcium by the resin. Specific Raman shifts observed in these contexts include:
A peak at approximately 1613 cm⁻¹ associated with salicylic groups.
A peak at approximately 1543 cm⁻¹ attributed to the salicylate salt.
Peaks around 1084 cm⁻¹ and 682 cm⁻¹ linked to calcium hydroxide, which show a reduction upon calcium chelation nih.gov.
Furthermore, Raman spectroscopy has been used to analyze the diffusion of calcium hydroxide and salicylate components into dentin, identifying characteristic peaks for each. For instance, peaks at 1034 cm⁻¹ have been assigned to salicylate resin components, while peaks at 1084 cm⁻¹ relate to calcium hydroxide diffusion nih.govscielo.brscielo.br. Crystals formed during solubility tests of glycerol (B35011) salicylate-based cements have also shown distinct Raman bands at approximately 550, 665, 836, 886, 1050, and 1159 cm⁻¹ scielo.br.
Table 2: Characteristic Raman Shifts Associated with Salicylate and Calcium
| Raman Shift (cm⁻¹) | Assignment | Context | Reference |
| ~1613 | Salicylic groups | Conversion to salicylate salt | nih.gov |
| ~1543 | Salicylate salt | Confirmation of salt formation | nih.gov |
| ~1084 | Calcium hydroxide / Calcium diffusion | Presence of calcium hydroxide; diffusion into dentin | nih.govscielo.brscielo.br |
| ~1034 | Salicylate resin / Salicylate component | Presence of salicylate resin; diffusion into dentin | nih.govscielo.brscielo.br |
| ~682 | Calcium hydroxide | Reduction upon calcium chelation | nih.gov |
| 550, 665, 836, 886, 1050, 1159 | Various vibrational modes of crystal components | Crystals formed from glycerol salicylate-based cements | scielo.br |
Computational Chemistry Investigations of Calcium Salicylate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. It provides insights into their properties by solving the Schrödinger equation in an approximate manner.
Calculation of Spectroscopic Parameters (e.g., vibrational frequencies, UV-Vis spectra)
DFT can accurately predict spectroscopic properties that can be compared with experimental measurements.
Vibrational Frequencies: By analyzing the curvature of the potential energy surface around the optimized geometry, DFT can calculate vibrational frequencies, which correspond to Infrared (IR) and Raman spectra. Studies on salicylic (B10762653) acid and acetylsalicylic acid have demonstrated a strong correlation between calculated and experimental vibrational spectra, aiding in the assignment of specific molecular vibrations growingscience.compsu.eduresearchgate.net.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). These calculations simulate electronic transitions between molecular orbitals, providing absorption wavelengths and intensities. Research on salicylic acid and its derivatives has shown that TD-DFT can effectively reproduce experimental UV-Vis spectra, offering insights into the electronic transitions responsible for light absorption psu.edubeilstein-journals.orgresearchgate.netresearchgate.net.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Descriptors
A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of a molecule's stability, electronic conductivity, and reactivity. A smaller gap generally implies higher reactivity and potential for electron transfer beilstein-journals.orgijcrt.orgmdpi.cominternationalscholarsjournals.commdpi.com.
From HOMO and LUMO energies, various global chemical reactivity descriptors can be derived, including:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of an atom or molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to electron deformation.
Softness (σ): The inverse of hardness, indicating ease of polarization.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These descriptors, extensively studied for salicylic acid and other organic molecules growingscience.compsu.edubeilstein-journals.orgijcrt.orgmdpi.cominternationalscholarsjournals.commdpi.com, provide a quantitative understanding of a compound's chemical reactivity and potential interactions.
Study of Molecular Stability and Bond Strength (e.g., NBO analysis)
Topological Features (e.g., MEP, ELF, LOL maps)
Topological analyses provide visual representations of electron density distribution, aiding in the interpretation of molecular properties and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the distribution of positive and negative electrostatic potentials across the molecule's surface. Regions of negative potential (electron-rich) are typically sites for electrophilic attack, while regions of positive potential (electron-deficient) are susceptible to nucleophilic attack growingscience.compsu.edumdpi.comiipseries.org.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL maps highlight regions of high electron pair density, indicating the presence of covalent bonds and lone pairs. These maps are valuable for understanding the nature of chemical bonding and the localization of electrons within the molecule growingscience.cominternationalscholarsjournals.commdpi.comrsc.orgiipseries.org.
Modeling of Adsorption and Interaction Mechanisms at Interfaces
Data Tables
The following tables present representative data from computational studies on salicylic acid and related compounds, illustrating the types of quantitative results obtained from DFT investigations.
Table 1: Representative Vibrational Frequencies (cm⁻¹)
| Compound | Mode/Assignment | Calculated Frequency | Experimental Frequency | Reference |
| Salicylic Acid | ν(O-H) stretching | 3300 | 3233 | growingscience.com |
| Salicylic Acid | ν(C=O) stretching | 1670-1692 | 1652-1670 | growingscience.com |
| Salicylic Acid | ν(C-C) stretching | 1440-1500 | 1444-1503 | growingscience.com |
| Acetylsalicylic Acid | ν(C=O) stretching | 1730 | 1733 | chalcogen.ro |
Table 2: Representative HOMO-LUMO Gaps and Reactivity Descriptors
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Reference |
| Salicylic Acid | -6.62 | -2.14 | 4.48 | 2.24 | 2.24 | growingscience.com |
| Acetylsalicylic Acid | -9.33 | 0.03 | 9.36 | 4.68 | 2.31 | mdpi.com |
| Aspirin | -7.38 | -2.00 | 5.38 | 2.69 | 3.52 | ijrti.org |
Table 3: Representative Adsorption Energies (kcal/mol)
| Adsorbate | Surface | Adsorption Mode | Adsorption Energy (Eads) | Reference |
| Salicylate (B1505791) Donor | MgCl₂ (110) | Chelate | -51.2 | mdpi.com |
| Salicylate | ZnO | Dissociative | -3.77 | researchgate.net |
Note: The data presented in these tables are derived from studies on salicylic acid, acetylsalicylic acid, and salicylate interactions, serving as examples of the types of computational results obtained for related chemical systems.
Compound List:
Calcium salicylate
Salicylic acid
Acetylsalicylic acid
Salicylate
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules in condensed phases. By solving Newton's equations of motion, MD can provide insights into the time-dependent interactions, structural changes, and thermodynamic properties of systems. For this compound, MD simulations have been employed to elucidate its behavior in various environments.
Investigation of Dynamic Interactions and Molecular Rearrangements
MD simulations are instrumental in characterizing the intricate dynamic interactions and molecular rearrangements that this compound undergoes. These simulations allow researchers to observe how calcium ions and salicylate anions interact with each other and with surrounding solvent molecules over time. Studies focus on analyzing the formation and breaking of hydrogen bonds, the coordination spheres of calcium ions, and the conformational flexibility of the salicylate moiety. By tracking these dynamic processes, researchers can gain a deeper understanding of the stability of this compound complexes and their propensity for specific molecular arrangements under different conditions. For instance, simulations can reveal the temporal evolution of solvation shells around calcium ions and the influence of solvent dynamics on the salicylate structure. science.gov
Application in Mineral-Water Interface Studies
The behavior of this compound at interfaces, particularly mineral-water interfaces, is of significant interest in various fields, including geochemistry and materials science. MD simulations are adept at modeling these complex heterogeneous systems. By simulating this compound in proximity to mineral surfaces, researchers can investigate adsorption phenomena, surface complexation, and the influence of the mineral surface on the hydration and structure of this compound. These studies are crucial for understanding processes such as mineral precipitation, dissolution, and the transport of this compound in geological formations. The simulations can map the distribution of ions and molecules near the interface, revealing how the mineral surface mediates interactions between this compound and water.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid QM/MM methods offer a sophisticated approach to studying complex chemical systems by treating different parts of the system with different levels of theory. Typically, the QM region encompasses atoms involved in critical electronic processes, such as bond breaking/formation or highly polar interactions, while the MM region handles the bulk of the system using computationally less intensive force fields. For this compound, QM/MM can be applied to accurately model the electronic structure of the salicylate anion and its interaction with the calcium cation, while the surrounding solvent or crystal lattice is treated with MM. This approach allows for a detailed investigation of localized electronic effects, charge transfer, and the precise nature of bonding within the this compound complex, which are often challenging to capture with classical MD alone.
Integration of Computational and Experimental Data for Model Validation
A critical aspect of computational chemistry is the validation of theoretical models against experimental observations. For this compound, integrating data from MD and QM/MM simulations with experimental results is essential for building accurate predictive models. Experimental techniques such as X-ray diffraction, spectroscopy (e.g., IR, Raman), and solubility measurements provide crucial data on the structure, bonding, and thermodynamic properties of this compound. Computational studies are then used to reproduce these experimental findings. For example, simulated diffraction patterns can be compared with experimental X-ray data, or calculated binding energies can be correlated with observed reaction rates or stability constants. Discrepancies between computational predictions and experimental data guide the refinement of force fields, simulation parameters, and theoretical methodologies, thereby enhancing the reliability of computational predictions for this compound.
Coordination Chemistry of Salicylate Ligands with Calcium Ions
Influence of Auxiliary Ligands on Coordination Geometry and Supramolecular Assembly
1,10-Phenanthroline (B135089) (phen) and 4,4'-Bipyridine (B149096) (4bpy): Studies on calcium complexes incorporating these ligands reveal a range of coordination numbers for calcium, from hexacoordinated to heptacoordinated, depending on the specific complex and the presence of other coordinating species like water acs.orgcapes.gov.bracs.org. For instance, in the complex [Ca(SA)₂(phen)]n (where SA = salicylate), calcium is hexacoordinated acs.orgcapes.gov.bracs.org. In contrast, the bipyridine derivative {Ca₃(SA)₆(H₂O)₄₂}n features both hexa- and heptacoordinated calcium ions acs.orgcapes.gov.bracs.org. These auxiliary ligands, alongside salicylate (B1505791), contribute to the formation of one-dimensional polymeric structures through inter-ligand hydrogen bonding and π-π stacking interactions, dictating the supramolecular architecture acs.orgcapes.gov.bracs.orgnih.gov.
Solvent Molecules: Solvent molecules, such as methanol (B129727) (CH₃OH) and N,N-dimethylacetamide (DMA), can also act as coordinating ligands, further influencing the calcium ion's coordination sphere and the resulting complex structure. In the heterometallic complex {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n, calcium ions are coordinated by salicylate ligands, as well as methanol and DMA molecules, leading to higher coordination numbers and the formation of a one-dimensional coordination polymer ichem.mdichem.md. The nature of the solvent can also play a role in the solvation of salicylic (B10762653) acid, influencing crystal nucleation processes researchgate.netosti.gov.
Formation of Mono- and Poly-Nuclear Calcium Salicylate Complexes
This compound complexes can manifest as either mononuclear species, where a single calcium ion is coordinated by salicylate and potentially other ligands, or as polynuclear structures, where multiple calcium ions are linked together by bridging salicylate ligands or other bridging species.
Mononuclear Complexes: While the direct synthesis of simple mononuclear this compound complexes is not extensively detailed in the provided results, the general coordination chemistry of calcium suggests their possibility. The presence of auxiliary ligands, such as phenanthroline in copper complexes, can lead to mononuclear structures mdpi.com. By analogy, mononuclear this compound complexes could be formed under specific conditions, potentially with chelating auxiliary ligands.
Polynuclear Complexes: The literature indicates a propensity for salicylate to form polynuclear structures, especially when bridging coordination modes are employed. For instance, the heterometallic coordination polymer {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n is a polynuclear species where calcium ions are bridged by salicylate ligands, forming a one-dimensional chain ichem.mdichem.mddntb.gov.ua. Similarly, calcium complexes incorporating phenanthroline or bipyridine often adopt one-dimensional polymeric structures acs.orgcapes.gov.bracs.orgnih.gov, which inherently involve multiple calcium centers linked by bridging ligands, thus forming polynuclear assemblies. This tendency for salicylate to bridge metal centers is also observed with other metal ions, such as Cu(II) and Pb(II), which form polynuclear complexes with salicylic acid ijesi.org.
Stereochemical Aspects and Chiral Recognition in this compound Coordination
The stereochemical aspects of this compound coordination are primarily dictated by the calcium ion's preferred coordination numbers and the geometry adopted by the coordinated ligands. This compound itself is classified as achiral . Calcium ions commonly exhibit coordination numbers of six, seven, or even eight, often resulting in distorted geometries such as distorted octahedra or pentagonal bipyramids ichem.mdacs.orgcapes.gov.bracs.org. For example, in various this compound complexes with auxiliary ligands, calcium ions are found to be hexacoordinated, while in others, both hexa- and heptacoordinated calcium ions coexist acs.orgcapes.gov.bracs.org.
The provided research does not explicitly detail studies on chiral recognition involving this compound complexes. Chiral recognition typically requires the presence of chiral components within the complex or the formation of chiral supramolecular structures. While calcium itself is not chiral, the incorporation of chiral auxiliary ligands or the formation of specific supramolecular arrangements could potentially lead to chiral recognition capabilities, though this is not a focus of the current findings.
Solvatochromism and Ligand Exchange Processes in Solution
Solvatochromism , the phenomenon where a compound's color changes with the solvent, is not directly reported for this compound complexes in the provided literature. Solvatochromism is typically observed in transition metal complexes that possess electronic transitions sensitive to solvent polarity, such as d-d transitions or charge-transfer bands. Alkaline earth metal complexes, like those of calcium, generally lack these electronic features unless specific chromophoric ligands are involved. However, solvents do play a crucial role in the solvation and stability of these complexes and can influence crystal nucleation researchgate.netosti.gov.
Ligand exchange processes are fundamental to the dynamic behavior of metal complexes in solution. Calcium ions (Ca²⁺) are characterized by a lack of Crystal Field Stabilization Energy (CFSE), classifying them as labile metal ions. This means that water molecules coordinated to Ca²⁺ are exchanged relatively rapidly, typically on the nanosecond timescale (k ≈ 10⁸-10⁹ s⁻¹) libretexts.org. The coordination of salicylate ligands to calcium is expected to influence the kinetics of water exchange. By analogy with aluminum-salicylate complexes, where salicylate coordination enhances the reactivity of coordinated water molecules acs.org, salicylate ligands likely modulate the lability of solvent molecules around calcium. The formation of complexes with auxiliary ligands like phenanthroline or bipyridine also involves ligand substitution events, where these ligands coordinate to calcium, displacing other solvent molecules or ligands acs.orgcapes.gov.bracs.orgnih.gov. The study of these exchange processes is crucial for understanding the solution behavior and reactivity of this compound complexes.
Polymorphism and Crystallography of Calcium Salicylate
Identification and Characterization of Different Crystalline Forms
Polymorphism refers to the capacity of a compound to crystallize into distinct structural arrangements, each possessing a unique arrangement of molecules within the crystal lattice wikipedia.org. These different arrangements lead to distinct physical properties. While specific detailed crystallographic studies on calcium salicylate (B1505791) polymorphs are not extensively documented within the provided search results, the existence of "Calcium Salicylate Dihydrate" has been noted fujifilm.com. Additionally, "amorphous calcium disalicylate" has been mentioned in dental applications, indicating the potential for non-crystalline forms .
The identification and characterization of different crystalline forms typically rely on a suite of analytical techniques. X-ray Powder Diffraction (XRPD) is fundamental, providing a unique diffraction pattern for each crystalline phase, acting as a fingerprint for identification wikipedia.orgamericanpharmaceuticalreview.com. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are also crucial for detecting phase transitions, melting points, and the presence of solvates or hydrates wikipedia.orgamericanpharmaceuticalreview.com. Fourier Transform Infrared (FTIR) spectroscopy can further differentiate polymorphs by revealing subtle variations in vibrational modes related to molecular interactions and crystal packing umass.edunih.gov.
Factors Influencing Polymorphic Transformation
The formation and interconversion of crystalline polymorphs are influenced by a variety of external factors. These typically include:
Temperature: Changes in temperature can alter the thermodynamic stability of different polymorphic forms, potentially driving transitions from less stable to more stable phases wikipedia.org.
Solvent: The choice of solvent used during crystallization is a significant factor, as it can affect solubility, nucleation, and crystal growth kinetics, thereby influencing the resulting polymorph wikipedia.org.
Crystallization Conditions: Parameters such as the rate of cooling, level of supersaturation, presence of seed crystals, and agitation can all play a role in determining which polymorphic form crystallizes wikipedia.org.
Water Activity and Humidity: For compounds that form hydrates, such as this compound Dihydrate fujifilm.com, changes in water content or relative humidity can lead to transformations between hydrated and anhydrous states, or between different hydration levels mdpi.com.
Specific research detailing the precise influence of these factors on the polymorphic behavior of this compound was not found in the reviewed literature.
Relationship Between Crystal Structure and Bulk Material Properties
The unique crystal structures of polymorphs directly influence their bulk material properties. Variations in lattice energy, molecular packing, and hydrogen bonding networks can lead to significant differences in:
Solubility and Dissolution Rate: Polymorphs can exhibit differing solubilities and dissolution rates due to variations in lattice energy and the energy required to break down the crystal structure wikipedia.orgmdpi.com.
Stability: Polymorphs vary in their thermodynamic and kinetic stability. Amorphous forms, lacking a defined three-dimensional crystal structure, are generally less stable and possess greater molecular mobility compared to their crystalline counterparts mdpi.com.
Mechanical Properties: Crystal habit, size, and packing density can affect properties such as powder flow, compressibility, and tabletability.
While these relationships are well-established principles in solid-state chemistry, specific data correlating the crystal structure of this compound polymorphs with their bulk properties was not identified in the provided search results.
Methods for Polymorph Detection and Quantification
Accurate detection and quantification of polymorphic forms are essential for quality control and process development. Standard analytical techniques employed for this purpose include:
X-ray Powder Diffraction (XRPD): This technique provides a characteristic diffraction pattern for each crystalline phase, enabling identification and quantification of mixtures wikipedia.orgamericanpharmaceuticalreview.com.
Differential Scanning Calorimetry (DSC): DSC is used to identify polymorphic forms by detecting thermal events such as melting points and solid-state phase transitions, which are unique to each polymorph wikipedia.orgamericanpharmaceuticalreview.com.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can distinguish polymorphs by analyzing differences in their vibrational spectra, which are sensitive to changes in molecular environment and crystal lattice umass.edunih.gov.
Thermogravimetric Analysis (TGA): TGA is useful for identifying and quantifying the presence of water or solvent molecules within crystalline structures (hydrates or solvates) mdpi.com.
Solid-state Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural insights, correlating NMR parameters with crystallographic features, and has been used to study calcium-containing compounds rsc.org.
Although these methods are standard for polymorphism studies, specific applications or findings for this compound were not detailed in the retrieved information.
The study of polymorphism and crystallography is vital for understanding and controlling the solid-state behavior of chemical compounds. While "this compound Dihydrate" has been identified, and amorphous forms are known, comprehensive data regarding distinct crystalline polymorphs of this compound, the factors influencing their formation, their structure-property relationships, and specific detection methodologies were not found in the reviewed literature. Further targeted research would be necessary to fully elucidate the polymorphic landscape of this compound.
Compound List:
this compound
Advanced Analytical Techniques for Calcium Salicylate Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques employed to elucidate the surface and internal structural characteristics of materials, respectively. These methods are crucial for understanding the morphology of compounds like calcium salicylate (B1505791), which can influence their physical properties and performance in various applications. SEM provides high-resolution images of a sample's surface by scanning it with an electron beam, revealing topographical details, surface texture, and elemental composition through techniques like Energy-Dispersive X-ray Spectroscopy (EDX) thermofisher.commeasurlabs.com. In contrast, TEM utilizes electrons that pass through a thin specimen to generate images, offering insights into the internal structure, crystal lattice, and finer morphological features at atomic resolution thermofisher.commeasurlabs.comscribd.com.
Research involving calcium salicylate, or closely related compounds and systems, has utilized these electron microscopy techniques to characterize particle morphology and structure. For instance, in the context of bio-ceramic materials derived from egg shells for tissue scaffolds, TEM analysis revealed this compound nanoparticles exhibiting a polycrystal structure, with sizes generally less than 50 nm scribd.com. Studies investigating the role of salicylic (B10762653) acid as a scale inhibitor for calcium sulfate (B86663) dihydrate have employed SEM to show that the presence of salicylic acid can lead to a rougher surface texture with numerous cavities on the calcium sulfate crystals, whereas untreated crystals were described as needle-shaped acs.orgnih.gov. TEM was also utilized in these studies to further examine the morphology acs.orgnih.gov. Furthermore, neutral this compound (Ca(Neu)) has been subjected to SEM-EDX and TEM analysis in studies related to material wear, indicating the application of these techniques to characterize this compound itself core.ac.uk.
Applications in Materials Science and Industrial Chemistry Non Pharmacological Focus
Calcium Salicylate (B1505791) as a Precursor in Novel Material Synthesis
Calcium salicylate serves as a valuable component in the synthesis of advanced materials, contributing to the development of specialty polymers, lubricating oil additives, and modified construction materials.
Research indicates that salicylate derivatives, including those involving calcium, can be integrated into resin systems for the creation of specialty polymers. These materials can leverage the chelating capabilities of salicylate groups to interact with metal ions, potentially influencing the final polymer properties. While direct synthesis of specialty polymers using this compound as a primary monomer is less documented, the broader class of salicylate-based resins shows promise in material science applications.
Overbased calcium alkyl salicylates are a significant class of lubricant additives cn-lubricantadditive.comimpag.chcn-lubricantadditive.comminglanchem.comminglanchem.comminglanchem.aecn-lubricantadditive.comresearchgate.netresearchgate.net. These compounds function as detergents and dispersants in engine oils and industrial lubricants. Their primary roles include:
Detergency: Neutralizing acidic by-products from combustion and oil oxidation, thereby preventing the formation of deposits, sludge, and varnish cn-lubricantadditive.comcn-lubricantadditive.comminglanchem.comminglanchem.com.
Dispersancy: Keeping solid contaminants, such as soot and wear particles, suspended in the oil, preventing agglomeration and maintaining engine cleanliness cn-lubricantadditive.comminglanchem.comminglanchem.comresearchgate.net.
Anti-Wear Properties: Forming a protective film on metal surfaces to reduce friction and wear minglanchem.comminglanchem.com.
Corrosion Inhibition: Offering protection against rust and corrosion of metal components impag.chminglanchem.comminglanchem.com.
Antioxidant Properties: Contributing to the oil's resistance to degradation under high temperatures impag.chminglanchem.comminglanchem.com.
The "overbased" nature of these additives signifies a high metal content, providing a substantial reserve for acid neutralization minglanchem.ae. Different types of overbased calcium alkyl salicylates exhibit variations in colloidal particle size, calcium distribution, and anti-wear performance, while their colloid stability, thermal oxidation ability, and detergency remain largely similar researchgate.net.
Table 1: Key Functions of Calcium Alkyl Salicylates in Lubricating Oils
| Function | Mechanism | Benefits |
| Detergency | Neutralizes acidic by-products of combustion and oil oxidation. Prevents formation of deposits, sludge, and varnish. | Keeps engines and components clean; neutralizes corrosive acids. |
| Dispersancy | Keeps solid contaminants (soot, wear particles) suspended in the oil. Prevents agglomeration and adhesion to surfaces. | Maintains oil cleanliness; prevents sludge formation; reduces wear. |
| Anti-Wear | Forms a protective film on metal surfaces. | Reduces friction and wear between moving parts. |
| Corrosion Inhibition | Protects metal surfaces from rust and corrosion. | Prevents degradation of metal components due to corrosive agents. |
| Antioxidant | Resists oil degradation under high temperatures and oxidative stress. | Enhances thermal and oxidation stability of the lubricating oil. |
While direct incorporation of this compound into cement formulations is not extensively detailed, related salicylate compounds have been investigated for their effects on cement hydration and properties sintef.nopageplace.de. Salicylic (B10762653) acid, for instance, acts as a retarder in cement hydration, primarily through adsorption onto cement particles, particularly the C3A phase, and by forming complexes with calcium ions sintef.nopageplace.de. These interactions can influence setting times and the development of mechanical properties. The broader category of crystalline admixtures (CAs), which may include compounds with similar functional groups, has been shown to reduce concrete permeability and enhance compressive strength by filling pores and micro-cracks mdpi.com. However, the specific impact of this compound itself on cementitious materials requires further focused research.
Use in Lubricating Oil Additives (Overbased Calcium Alkyl Salicylates)
Interaction with Mineral Surfaces and Scale Inhibition
This compound and related salicylate compounds exhibit significant interactions with mineral surfaces, particularly calcium carbonate (calcite), influencing crystal growth and acting as scale inhibitors.
Salicylate molecules, including derivatives like N-salicyloil-L-aspartic acid, demonstrate a strong affinity for calcite crystal surfaces irb.hrresearchgate.netnih.govacs.orgfigshare.comnih.gov. The adsorption mechanism involves the salicylate molecules preferentially adsorbing along the steps of the growing calcite surfaces irb.hrresearchgate.netnih.gov. This interaction is driven by electrostatic forces and the chemical properties of the functional groups, particularly the carboxylate groups, which can interact with surface calcium ions acs.orgnih.govresearchgate.net. Studies using molecular dynamics simulations suggest that positively charged and polar residues, along with hydrogen bonding, play crucial roles in protein adsorption on calcite, indicating similar principles may apply to smaller organic molecules like salicylates nih.gov. The extent of adsorption is influenced by the specific morphology of the calcite crystals and the chemical structure of the salicylate derivative irb.hrresearchgate.netacs.org.
Table 2: Salicylate Adsorption on Calcite Crystal Surfaces
| Salicylate Derivative | Calcite Morphology | Primary Adsorption Site | Driving Force/Mechanism | Supporting Evidence |
| Salicylic Acid (SA) | Rhombohedral | Steps on growing surface | Electrostatic interaction, carboxylate group interaction | Kinetic analysis, adsorption measurements, spectroscopic analysis irb.hrresearchgate.netnih.gov |
| N-Sal-Asp, N-Sal-Glu | Scalenohedral | Steps on growing surface | Electrostatic interaction, carboxylate group interaction | Kinetic analysis, adsorption measurements, spectroscopic analysis, comparison with rhombohedral researchgate.netnih.govacs.orgfigshare.com |
| General Salicylates | Various | Steps, active sites | Electrostatic forces, double layer adsorption, chelation | Kinetic inhibition, adsorption constants, surface potential changes irb.hracs.orgnih.govresearchgate.netacs.org |
The presence of salicylate compounds significantly impacts the crystal growth kinetics of calcite. They act as inhibitors, reducing the growth rate by blocking active growth sites on the crystal surface irb.hrresearchgate.netnih.govacs.orgfigshare.com. This inhibition is attributed to the adsorption of salicylate molecules onto the steps of the growing crystal faces, hindering the integration of new growth units irb.hrresearchgate.netnih.gov.
Research indicates that different calcite morphologies exhibit varying growth rates and sensitivities to salicylate additives. Scalenohedral calcite, for instance, generally grows slower than rhombohedral calcite, and salicylates tend to interact more strongly with scalenohedral surfaces, possibly due to higher reactivity or better structural matching irb.hrresearchgate.netacs.org. The incorporation of salicylates into the crystal lattice can also lead to changes in crystal morphology. For example, salicylic acid has been shown to inhibit the growth of calcium sulfate (B86663) dihydrate (CSD) crystals, resulting in a porous surface and improved wettability acs.orgnih.gov. Studies on salicylic acid derivatives with calcite show that these additives can alter the growth mechanism and lead to a significant reduction in growth rate, with stronger interactions observed for N-salicyloil-L-aspartic acid compared to N-salicyloil-L-glutamic acid irb.hrresearchgate.netacs.org.
Table 3: Impact of Salicylates on Calcite Crystal Growth
| Additive Type | Effect on Growth Rate | Morphological Changes Observed | Mechanism of Inhibition |
| Salicylic Acid (SA) | Inhibition | Surface becomes porous (in CSD), potential morphology changes | Adsorption on growth steps, blocking integration of growth units irb.hracs.orgnih.gov |
| N-Sal-Asp, N-Sal-Glu | Significant Inhibition | Altered growth mechanism, potential incorporation into lattice | Preferential adsorption on steps, blocking growth sites irb.hrresearchgate.netacs.orgfigshare.com |
| General Salicylates | Reduced kinetics | Changes in crystal morphology, altered growth patterns | Adsorption on active sites, blocking propagation of growth sites irb.hrresearchgate.netnih.govacs.orgfigshare.com |
Compound Name List:
this compound
Salicylic acid
Overbased calcium alkyl salicylates
Calcium carbonate
N-salicyloil-L-aspartic acid (N-Sal-Asp)
N-salicyloil-L-glutamic acid (N-Sal-Glu)
5-amino salicylic acid (5-ASA)
Calcium sulfate dihydrate (CSD)
Calcium hydroxide (B78521) (CH)
Methyl salicylate
Glycerol (B35011) salicylate
Calcium phenates
Calcium sulfonates
Calcium alkyl phenate
Calcium alkyl salicylate
Zinc dialkyl dithiophosphate (B1263838) (ZDDP)
Molybdenum trimer dithiocarbamate (B8719985)
Polybutenes (PIBs)
Tricalcium phosphate (B84403)
Alpha tricalcium phosphate
Dicalcium silicate (B1173343)
Tricalcium silicate
Calcium oxide
Tricalcium aluminate
Bismuth oxide
Zirconium oxide
Barium sulfate
Silica
Titanium dioxide
Hafnium dioxide
Hafnium silicate
Zirconium silicate
Hafnium oxide
Calcium chloride
Calcium sulfate
Sodium sulfate
Sucrose
Sodium silicate
Sodium hydroxide
Aluminum oxide
Magnesium hydroxide
Aluminum hydroxide
Stearic acid
Polyacrylate sodium (PA-Na)
Goethite
Hematite
Struthiocalcin-1 (SCA-1)
Mineral Trioxide Aggregate (MTA)
Portland cement
Calcium silicate-based cement
Effect on Crystal Growth Kinetics and Morphology
Catalytic and Reagent Applications in Organic Synthesis
This compound has been identified as a participant in various organic synthesis methodologies, notably in phase transfer catalysis (PTC) and as a general chemical reagent. Its utility in these areas stems from its chemical properties that facilitate reactions, often in conjunction with other catalysts or reagents.
One significant application is in the synthesis of benzyl (B1604629) salicylate through solid-liquid phase transfer catalysis genesysro.com. In this process, this compound, often used in combination with other salicylate salts such as sodium or potassium salicylate, acts as a key component within the catalytic system. The reaction typically involves benzyl chloride and a salicylate salt in a biphasic environment. The presence of a phase transfer catalyst, like crown ethers, their derivatives, or polyethylene (B3416737) glycols (PEG), along with alkali metal halides (e.g., NaF, NaCl, KBr, KI), promotes the transfer of the salicylate anion into the organic phase. Here, it reacts with benzyl chloride to yield benzyl salicylate genesysro.com.
Research Findings and Data: Studies employing these catalytic systems have demonstrated high efficiency in synthesizing benzyl salicylate. Under optimized conditions, the mol ratio of salicylate to benzyl chloride is generally maintained between 0.9:1 and 2:1. The catalytic system often utilizes a mol ratio of phase transfer catalyst A (e.g., crown ether) to benzyl chloride in the range of 1-10:1000, and a mol ratio of promoter B (alkali metal halogen) to benzyl chloride between 1-10:100 genesysro.com. These optimized conditions have resulted in impressive outcomes, with yields of benzyl salicylate reaching up to 92.68%, achieving a product purity of 99.51%, and demonstrating a benzyl chloride conversion rate of 98.52% genesysro.com. Furthermore, this compound dihydrate is commercially available with an assay of 97.0 - 102.0% (Titration), underscoring its role as a reliable reagent in chemical synthesis atamanchemicals.com.
Data Table: this compound in Benzyl Salicylate Synthesis
| Parameter | Component / Value | Reference |
| Reaction Type | Solid-Liquid Phase Transfer Catalysis | genesysro.com |
| Product Synthesized | Benzyl Salicylate | genesysro.com |
| Salicylates Used | Sodium salicylate, Potassium salicylate, This compound (in mixture) | genesysro.com |
| Phase Transfer Catalyst (Catalyst A) | Crown ether, Crown ether derivative, PEG200-6000 (combination) | genesysro.com |
| Promoter (Catalyst B) | Alkali metal halogen (e.g., NaF, NaCl, KBr, KI) | genesysro.com |
| Reactants | Benzyl chloride, Salicylate salt | genesysro.com |
| Mol Ratio (Salicylate : Benzyl Chloride) | 0.9-2 : 1 | genesysro.com |
| Mol Ratio (Catalyst A : Benzyl Chloride) | 1-10 : 1000 | genesysro.com |
| Mol Ratio (Catalyst B : Benzyl Chloride) | 1-10 : 100 | genesysro.com |
| Product Yield (Benzyl Salicylate) | Up to 92.68% | genesysro.com |
| Product Purity (Benzyl Salicylate) | 99.51% | genesysro.com |
| Benzyl Chloride Conversion Rate | 98.52% | genesysro.com |
| This compound Dihydrate Assay | 97.0 - 102.0% (Titration) | atamanchemicals.com |
Mechanistic Studies at the Cellular and Subcellular Level
Investigation of Calcium Salicylate (B1505791) Effects on Cellular Processes (e.g., cell cycle modulation)
Studies investigating the impact of calcium salicylate on cellular processes have revealed its capacity to modulate cell cycle progression in cancer cell lines. Specifically, in human HT-1080 fibrosarcoma cells, this compound has been observed to influence the distribution of cells across different phases of the cell cycle.
Research indicates that this compound affects the cell cycle in a concentration-dependent manner, particularly impacting the G₀/G₁ and S phases. These effects become noticeable within 6 to 12 hours of treatment. For instance, at a concentration of 0.4 mM, the DNA content in the G₀/G₁ phase increased by approximately 10% compared to control cells after 6 hours of incubation. This increase was more pronounced at 0.8 mM, where the G₀/G₁ phase DNA content rose by approximately 24% under similar conditions. nih.gov
Table 1: Cell Cycle Modulation by this compound in HT-1080 Cells
| Treatment | Concentration | Cell Cycle Phase | Observed Effect | Magnitude of Change | Time of Observation |
| This compound (CaSa) | 0.4 mM | G₀/G₁ | Increased DNA content | ~10% | 6 hours |
| This compound (CaSa) | 0.8 mM | G₀/G₁ | Increased DNA content | ~24% | 6 hours |
| This compound (CaSa) | 1.2 mM | Mitosis (1st) | Decreased duration | ~12.6% | Not specified |
| This compound (CaSa) | 1.2 mM | Cell Cycle Total | Decreased duration | ~7.5% | Not specified |
Exploration of Salicylate-Induced Cellular Apoptosis Pathways in Model Cell Lines (e.g., HT-1080 fibrosarcoma cells)
This compound has demonstrated a capacity to induce programmed cell death, or apoptosis, in cancer cell lines, including the HT-1080 fibrosarcoma cell line. This apoptotic effect has been observed at relatively low concentrations, suggesting a specific mechanism of action.
Research indicates that treatment with this compound can lead to approximately 25% apoptosis in HT-1080 cells. nih.govnih.govncats.io This induction of apoptosis is associated with significant alterations in the cellular machinery that regulates cell death. oup.com
Up-regulation and Down-regulation of Apoptotic and Anti-apoptotic Proteins (e.g., p53, p21, Bax, Bcl-2)
The induction of apoptosis by this compound in HT-1080 cells is mechanistically linked to changes in the expression levels of key proteins involved in cell cycle control and apoptosis. Studies have shown that this compound treatment leads to the up-regulation of pro-apoptotic proteins and cell cycle inhibitors, while down-regulating anti-apoptotic proteins.
Specifically, this compound has been found to up-regulate the expression of p53, p21, and Bax. These increases can range from 17% to 231% above control levels when cells are treated with concentrations such as 0.05 mM and 0.4 mM. nih.gov Concurrently, this compound down-regulates the expression of Bcl-2, an anti-apoptotic protein, by approximately 21% at these same concentrations. nih.gov These molecular changes are consistent with pathways that promote cell death, as p53 is a critical tumor suppressor that can initiate apoptosis, p21 is a cell cycle inhibitor, Bax is a pro-apoptotic protein, and Bcl-2 typically inhibits apoptosis. um.esmdpi.com
Table 2: Apoptosis Induction and Protein Expression Changes by this compound in HT-1080 Cells
| Treatment | Effect | Protein Affected | Observed Change | Concentration(s) |
| This compound (CaSa) | Apoptosis Induction | N/A | ~25% | ~0.4 mM |
| This compound (CaSa) | Up-regulation | p53 | 17-231% | 0.05 mM, 0.4 mM |
| This compound (CaSa) | Up-regulation | p21 | 17-231% | 0.05 mM, 0.4 mM |
| This compound (CaSa) | Up-regulation | Bax | 17-231% | 0.05 mM, 0.4 mM |
| This compound (CaSa) | Down-regulation | Bcl-2 | -21% | 0.05 mM, 0.4 mM |
Mechanisms of Action at Low Concentration Levels
The ability of this compound to induce apoptosis at low concentrations is a notable finding. Unlike some other salicylate compounds that may require concentrations exceeding 1 mM to elicit apoptotic effects in various cell lines, this compound has demonstrated potency at lower levels, predominantly around 0.4 mM. nih.gov This suggests that the presence of calcium, in conjunction with the salicylate moiety, may contribute to or enhance the apoptotic signaling cascade, potentially through synergistic effects or by influencing the cellular uptake and distribution of the salicylate anion. nih.gov
Impact on Mitochondrial Function and Intracellular Calcium Homeostasis
This compound exerts significant effects on cellular energy production and calcium regulation, primarily through its impact on mitochondrial function and intracellular calcium homeostasis. Salicylates, including those found in this compound, can interfere with the normal functioning of mitochondria, which are critical for cellular energy metabolism and calcium buffering.
Effects on Mitochondrial Membrane Potential (Δψ)
Mitochondria maintain an electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (Δψ), which is essential for ATP synthesis. Salicylates have been shown to disrupt this potential. Studies indicate that salicylates can partially depolarize mitochondria, leading to a decrease in Δψ. nih.govnih.govmdpi.com This depolarization can impair the mitochondria's ability to generate ATP and can be a precursor to other mitochondrial dysfunctions. For example, in isolated rat brain mitochondria, salicylate incubation resulted in decreased Δψ. nih.govsci-hub.se Similarly, in liver mitochondria, salicylic (B10762653) acid and acetylsalicylic acid induced mitochondrial membrane depolarization. researchgate.net The loss of mitochondrial membrane potential is a critical step in the intrinsic pathway of apoptosis. mdpi.com
Inhibition of Mitochondrial Ca²⁺ Uptake and Store-Operated Calcium Entry (SOCE)
Mitochondria play a crucial role in regulating intracellular calcium levels by acting as calcium sinks, rapidly taking up excess cytosolic calcium. This mitochondrial calcium uptake is vital for maintaining calcium homeostasis and preventing calcium-induced cellular toxicity. Salicylates have been found to inhibit this process. oup.comnih.govmdpi.comnih.govnih.gov
Specifically, salicylates interfere with mitochondrial calcium uptake, which in turn impacts store-operated calcium entry (SOCE). SOCE is a major pathway for calcium influx into cells, particularly in non-excitable cells, and is critical for various cellular processes including proliferation. nih.govfrontiersin.orgmdpi.com By inhibiting mitochondrial calcium uptake, salicylates prevent the clearance of cytosolic calcium that enters via SOCE. This disruption of mitochondrial calcium buffering prevents the sustained activation of SOCE, thereby impairing cell proliferation. nih.govnih.gov
Furthermore, salicylates can also directly inhibit SOCE. nih.govmdpi.comfrontiersin.orgfrontiersin.org This dual action—inhibiting mitochondrial calcium uptake and directly blocking SOCE—disrupts cellular calcium signaling and contributes to the observed effects on cell proliferation and potentially apoptosis. nih.govnih.gov The inhibition of mitochondrial calcium uptake by salicylates can lead to mitochondrial swelling and a loss of membrane potential, further compromising mitochondrial function. researchgate.netnih.govnottingham.ac.uk
Compound List:
this compound
Salicylic acid
Acetylsalicylic acid (Aspirin)
Sodium salicylate
Acetyl salicylate calcium
Salicylate calcium
BTP-2
FCCP
Cyclosporin A
Ruthenium red
STIM1
Orai1
Bax
Bcl-2
p53
p21
Future Research Avenues for Calcium Salicylate Compounds
Exploration of Novel Coordination Architectures and Functional Materials
The intricate coordination chemistry of salicylate (B1505791) ligands with metal ions presents a fertile ground for designing new functional materials. Future research should delve into the synthesis and characterization of novel coordination polymers and metal-organic frameworks (MOFs) incorporating calcium and salicylate moieties. By systematically varying synthesis parameters, counterions, and co-ligands, researchers can aim to create calcium salicylate-based materials with tailored structural architectures, such as diverse dimensionalities (1D chains, 2D layers, 3D frameworks) and pore sizes.
The exploration of these novel coordination architectures is driven by the potential for emergent functional properties. For instance, specific structural arrangements might unlock enhanced capabilities in gas adsorption and separation, heterogeneous catalysis, or sensing applications. Understanding how the precise arrangement of calcium ions and salicylate ligands within these frameworks influences their electronic, magnetic, or optical properties could pave the way for advanced materials with applications yet to be fully realized. Research into the synthesis of mixed-metal complexes involving calcium and salicylate, potentially with other transition metals or lanthanides, could also yield materials with unique synergistic properties ijesi.orgmdpi.comub.eduresearchgate.netacs.orgnih.govmdpi.comnih.govmdpi.com.
Development of Advanced Green Synthesis Routes with Enhanced Atom Economy
The synthesis of this compound typically involves the reaction of salicylic (B10762653) acid with a calcium source, such as calcium hydroxide (B78521) or carbonate . While these methods are established, there is a significant need for the development of more sustainable and efficient "green" synthesis routes. Future research should focus on optimizing existing methods and exploring new pathways that minimize environmental impact and maximize atom economy.
This could involve investigating solvent-free reactions, utilizing renewable solvents, or employing catalytic approaches that reduce energy consumption and waste generation. The concept of atom economy, which aims to maximize the incorporation of reactant atoms into the final product, is particularly relevant here primescholars.commonash.edursc.org. Research efforts could explore solid-state synthesis, mechanochemical methods, or the use of bio-derived precursors and catalysts. For example, the synthesis of calcium oxide nanoparticles using plant extracts demonstrates a trend towards greener inorganic synthesis that could be adapted for this compound nih.govsaudijournals.comijnc.irmdpi.com. Developing routes with high atom economy and minimal by-products would not only be environmentally beneficial but also economically advantageous for large-scale production.
In-depth Computational Modeling of Complex this compound Systems
Computational chemistry offers powerful tools for understanding the behavior of molecules and materials at the atomic and electronic levels. Future research should leverage advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, to gain deeper insights into complex this compound systems. These methods can predict structural properties, electronic configurations, bonding characteristics, and reaction mechanisms.
Specifically, computational modeling can be employed to:
Such in-depth computational studies are crucial for rationalizing experimental observations and accelerating the discovery of new this compound-based materials and processes.
Understanding Structure-Property Relationships for Tailored Applications
A fundamental aspect of materials science is the correlation between a material's structure and its resulting properties. For this compound, a comprehensive understanding of these structure-property relationships is essential for designing materials with specific, tailored functionalities. This involves investigating how variations in crystal structure, particle morphology, purity, and the presence of defects influence macroscopic behaviors.
Research should focus on systematically synthesizing this compound under controlled conditions to produce materials with defined crystallinities and morphologies. Techniques such as X-ray diffraction (XRD), electron microscopy (SEM, TEM), and solid-state NMR can be used to characterize these structures. Subsequently, correlating these structural features with measured properties, such as thermal stability, solubility, reactivity, or catalytic activity, will provide critical data. For example, understanding how different polymorphs or particle sizes of this compound affect its performance in specific applications, like its use in dental materials or as a precursor in other syntheses, is vital thegoodscentscompany.com. Establishing these correlations will enable the rational design and optimization of this compound for targeted applications, moving beyond empirical observations to predictive material design.
Further Elucidation of Molecular and Cellular Mechanisms of Interaction (non-clinical)
Beyond its potential biological effects, this compound interacts with its chemical environment in ways that are critical for its material science applications. Future research should focus on elucidating these non-clinical molecular and cellular (in the context of material interfaces and matrices) mechanisms of interaction. This includes understanding how this compound behaves at interfaces, within composite materials, or in solution under various chemical conditions.
Key areas for investigation include:
Elucidating these non-biological interaction mechanisms will provide a deeper understanding of this compound's behavior in complex systems, enabling its more effective utilization in materials science and chemical engineering.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing calcium salicylate with controlled alkalinity for industrial applications?
- Methodological Answer : Synthesis involves two key steps: (1) alkyl salicylate formation via reaction of salicylic acid with alcohols under controlled temperature, pressure, and catalytic conditions, and (2) base formation by reacting alkyl salicylate with calcium compounds (e.g., calcium hydroxide). Parameters such as residual water, methanol, and calcium hydroxide content must be monitored, as their absence can reduce aging efficacy and alter colloidal stability . For overbased variants (e.g., T109C High Base Calcium Alkyl Salicylate), alkalinity is modulated by adjusting the calcium-to-salicylate ratio during base formation .
Q. How can researchers characterize the colloidal structure and compositional changes in overbased calcium alkyl salicylate during aging reactions?
- Methodological Answer : Freeze-etch electron microscopy (EM) is used to visualize colloidal particle size reduction during aging, while Fourier-transform infrared (FTIR) spectroscopy identifies shifts in functional groups (e.g., increased calcium hydroxide content). Complementary techniques include viscosity measurements (to track fluidity changes) and total base number (TBN) analysis to quantify alkalinity shifts. These methods collectively reveal aging-driven improvements in anti-wear properties and detergent efficacy .
Q. What analytical techniques are employed to quantify salicylate release from this compound in pharmacokinetic studies?
- Methodological Answer : Enzymatic assays (e.g., Salicylate Enzyme Assay Kits) enable precise quantification of free salicylate ions in biological matrices. These kits utilize NADH-dependent enzymatic reactions to measure salicylate concentrations spectrophotometrically. Calibration standards and controls ensure accuracy, particularly in studies assessing bioavailability or metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in the effects of aging on the detergent and anti-wear properties of overbased calcium alkyl salicylate?
- Methodological Answer : Contradictions arise from variations in aging conditions (e.g., presence/absence of water, methanol, or residual calcium hydroxide). To resolve these, systematically compare aged vs. non-aged samples using standardized tribological tests (e.g., four-ball wear tests) and detergent performance assays. Aging under controlled humidity and residual hydroxide levels enhances colloidal stability and TBN, improving anti-wear properties. However, excessive removal of water/methanol degrades aging efficacy, necessitating parameter optimization .
Q. What experimental strategies improve the hydrophilic stability of this compound-based polymers for endodontic applications?
- Methodological Answer : Replace traditional butyleneglycol disalicylate (BD) resins with higher-functionality alternatives like pentaerythritol tetrasalicylate (PT). PT-based polymers exhibit reduced water absorption and solubility due to crosslinked networks. Test formulations using cytotoxicity assays (ISO 10993-5), water sorption tests, and solubility measurements in simulated body fluid. Comparative studies of BD vs. PT resins can identify optimal compositions for clinical longevity .
Q. What multi-modal approaches are used to deduce the mechanistic pathways of aging reactions in this compound colloids?
- Methodological Answer : Combine freeze-etch EM (for structural imaging), FTIR (for chemical bonding analysis), and rheological studies (for viscosity trends) to track aging mechanisms. Hypothesis-driven experiments (e.g., selectively removing water or calcium hydroxide) validate the role of specific components. Tribological data correlate colloidal changes with functional outcomes (e.g., wear scar reduction). This multi-technique approach isolates key factors driving aging efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
